2-(4-Benzylpiperazin-1-yl)aniline
Overview
Description
2-(4-Benzylpiperazin-1-yl)aniline, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. The compound has a molecular weight of 267.37 .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis .Molecular Structure Analysis
The molecular formula of 2-(4-Benzylpiperazin-1-yl)aniline is C17H21N3 . The compound has a density of 1.145g/cm3 and a boiling point of 420.9ºC at 760 mmHg .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of position isomeric piperidones and their derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.36900, a density of 1.145g/cm3, and a boiling point of 420.9ºC at 760 mmHg . The exact mass is 267.17400, and the LogP value is 3.17510 .Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry .
Summary of the Application
“2-(4-Benzylpiperazin-1-yl)aniline” is used in the synthesis of a series of novel compounds that have shown significant antimicrobial activity . These compounds have been tested for their in vitro antimicrobial activity and have exhibited significant antibacterial and antifungal activity .
Methods of Application or Experimental Procedures
The compound was used in the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were then screened for in vitro antimicrobial activity .
Results or Outcomes
The compounds synthesized using “2-(4-Benzylpiperazin-1-yl)aniline” exhibited significant antibacterial and antifungal activity . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Safety And Hazards
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKQCBBMYJSFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403868 | |
Record name | 2-(4-benzylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)aniline | |
CAS RN |
199105-17-4 | |
Record name | 2-(4-benzylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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